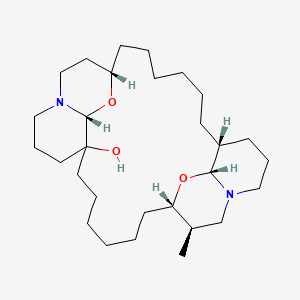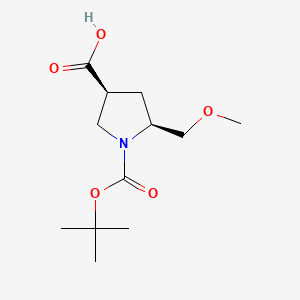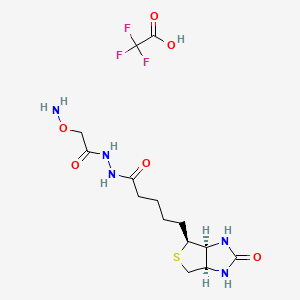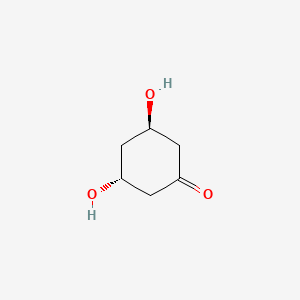
Allatotropin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allatotropin is a neuropeptide originally isolated from the nervous system of the lepidopteran Manduca sexta. It is known for its ability to stimulate the secretion of juvenile hormone by the corpora allata. This compound plays multiple neural, endocrine, and myoactive roles in insects and other organisms .
Méthodes De Préparation
Allatotropin is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds
Analyse Des Réactions Chimiques
Allatotropin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: This reaction can reverse oxidation and restore the peptide’s original state.
Substitution: This reaction can introduce new functional groups into the peptide, altering its properties
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various chemical substituents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Allatotropin has a wide range of scientific research applications:
Chemistry: It is used to study peptide synthesis and modification techniques.
Biology: It plays a role in understanding insect physiology, particularly in relation to juvenile hormone regulation and feeding behavior
Medicine: Research on this compound and its analogs can provide insights into neuropeptide functions and potential therapeutic applications.
Industry: This compound can be used in the development of insect control strategies by targeting juvenile hormone pathways
Mécanisme D'action
Allatotropin exerts its effects by binding to specific receptors on target cells. This binding activates signaling pathways that lead to the synthesis and release of juvenile hormone. The molecular targets of this compound include G-protein coupled receptors (GPCRs) that are related to mammalian orexin receptors . These pathways involve the regulation of intracellular calcium ions and cyclic AMP (cAMP) levels .
Comparaison Avec Des Composés Similaires
Allatotropin is unique among neuropeptides due to its specific role in stimulating juvenile hormone synthesis. Similar compounds include:
Allatostatin: Inhibits juvenile hormone synthesis.
Orexin: A mammalian neuropeptide with similar receptor types but different functions.
This compound-related peptides: Found in other phyla such as Mollusca and Annelida, with varying functions .
This compound’s uniqueness lies in its specific role in juvenile hormone regulation and its presence across various insect species.
Propriétés
Numéro CAS |
120928-88-3 |
|---|---|
Formule moléculaire |
C65H103N19O17S2 |
Poids moléculaire |
1486.8 g/mol |
Nom IUPAC |
4-[[2-[[4-amino-2-[[6-amino-2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[2-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C65H103N19O17S2/c1-35(2)52(83-62(99)47(32-48(68)86)82-57(94)41(20-13-14-26-66)78-61(98)46(76-49(87)33-67)31-39-18-11-8-12-19-39)63(100)81-42(22-23-51(89)90)58(95)79-43(24-28-102-5)59(96)80-44(25-29-103-6)60(97)84-53(37(4)85)64(101)74-36(3)55(92)77-40(21-15-27-72-65(70)71)56(93)73-34-50(88)75-45(54(69)91)30-38-16-9-7-10-17-38/h7-12,16-19,35-37,40-47,52-53,85H,13-15,20-34,66-67H2,1-6H3,(H2,68,86)(H2,69,91)(H,73,93)(H,74,101)(H,75,88)(H,76,87)(H,77,92)(H,78,98)(H,79,95)(H,80,96)(H,81,100)(H,82,94)(H,83,99)(H,84,97)(H,89,90)(H4,70,71,72) |
Clé InChI |
VOQFXDFZGBDKIR-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |
SMILES canonique |
CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol](/img/structure/B570705.png)






![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,18-dione](/img/structure/B570720.png)


![2-[(4-Amino-2-fluorophenyl)amino]ethanol](/img/structure/B570725.png)
![6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid](/img/structure/B570726.png)
